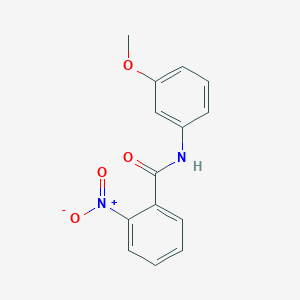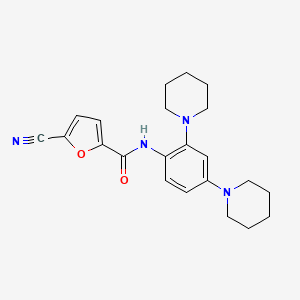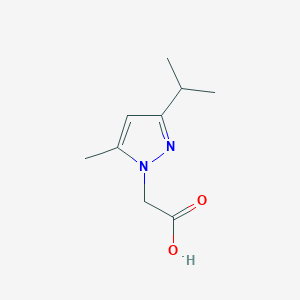
LZ2HR826BL
概要
説明
LZ2HR826BL, also known as trans-2-tert-butylcyclohexanol, is an organic compound with the molecular formula C10H20O. It is a stereoisomer of cyclohexanol, characterized by the presence of a tert-butyl group at the second position of the cyclohexane ring and a hydroxyl group at the first position. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LZ2HR826BL can be achieved through several methods. One common approach involves the hydrogenation of 2-tert-butylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the ketone group to a hydroxyl group, yielding the desired cyclohexanol derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its purest form .
化学反応の分析
Types of Reactions
LZ2HR826BL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to 2-tert-butylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, the reduction of 2-tert-butylcyclohexanone to cyclohexanol can be achieved using hydrogen gas and a palladium catalyst.
Major Products Formed
The major products formed from these reactions include 2-tert-butylcyclohexanone (oxidation), 2-tert-butylcyclohexyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .
科学的研究の応用
LZ2HR826BL has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
作用機序
The mechanism by which LZ2HR826BL exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
- Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2R)-rel-
- Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2S)-rel-
- Cyclohexanol, 2-(1,1-dimethylethyl)-, cis-
Uniqueness
LZ2HR826BL is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The (1R,2R) configuration provides distinct properties compared to its stereoisomers, making it valuable for specific applications in asymmetric synthesis and chiral resolution .
特性
CAS番号 |
470666-82-1 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
(1R,2R)-2-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChIキー |
DLTWBMHADAJAAZ-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)[C@H]1CCCC[C@H]1O |
正規SMILES |
CC(C)(C)C1CCCCC1O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B8724267.png)

![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)

![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)


![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)




